DI-Tert-butyldifluorosilane
Overview
Description
DI-Tert-butyldifluorosilane, with the chemical formula C8H18F2Si, is a silicon-containing compound widely used in various chemical processes. It is known for its reactivity and serves as an intermediate in the synthesis of numerous organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butyldifluorosilane typically involves the reaction of tert-butyllithium with this compound at low temperatures, around -78°C . This reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: DI-Tert-butyldifluorosilane undergoes various chemical reactions, including nucleophilic substitution and oxidation .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the substitution of hydrogen by the silicon atom.
Oxidation: Oxidation reactions typically involve the addition of oxygen to the compound, forming oxides.
Major Products:
Imidazoles: Formed from the reaction with imines.
Oxides: Resulting from oxidation reactions.
Scientific Research Applications
DI-Tert-butyldifluorosilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DI-Tert-butyldifluorosilane involves nucleophilic substitution, where the silicon atom replaces hydrogen in the target molecule . This reaction is facilitated by the presence of specific reagents and conditions, leading to the formation of new compounds such as imidazoles .
Comparison with Similar Compounds
- Di-tert-butylfluorosilane
- Di-tert-butylchlorosilane
- Di-tert-butylbromosilane
Comparison: DI-Tert-butyldifluorosilane is unique due to its difluoro functional group, which imparts distinct reactivity compared to its chloro and bromo counterparts. This makes it particularly valuable in specific synthetic applications where fluorine atoms are desired .
Properties
IUPAC Name |
ditert-butyl(difluoro)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAZDTADWBWCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460828 | |
Record name | DI-TERT-BUTYLDIFLUOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558-63-4 | |
Record name | DI-TERT-BUTYLDIFLUOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-t-butyldifluorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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